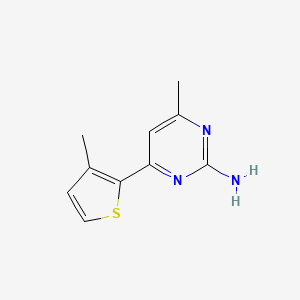

4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-6-3-4-14-9(6)8-5-7(2)12-10(11)13-8/h3-5H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUKXBARAREVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=NC(=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237551 | |

| Record name | 4-Methyl-6-(3-methyl-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865657-78-9 | |

| Record name | 4-Methyl-6-(3-methyl-2-thienyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865657-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-(3-methyl-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Research indicates that 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine may exhibit several biological activities, including:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various pathogens.

- Anticancer Properties: Related pyrimidine derivatives have been investigated for their potential in cancer therapy.

- Enzyme Inhibition: The compound may interact with specific enzymes, offering pathways for drug development targeting metabolic diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrimidine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In another study focusing on cancer cell lines, compounds structurally similar to this compound demonstrated cytotoxic effects. This research highlights the compound's potential role in developing new anticancer therapies.

Comparative Analysis of Related Compounds

The following table summarizes compounds related to this compound, showcasing their structural characteristics and notable activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Methylpyrimidine | Structure | Solvent properties |

| 6-(Thiophen-2-yl)pyrimidin-2-amine | Structure | Antimicrobial |

| 4-(Thiazol-5-yl)pyrimidin | Structure | Anticancer |

This comparison illustrates how the unique substitution pattern of this compound may enhance its interactions with biological targets compared to other derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key pyrimidine derivatives and their substituents:

Key Observations :

- Thiophene vs. Phenyl Substituents : Thiophene-containing derivatives (e.g., ) exhibit improved metabolic stability compared to phenyl analogs (e.g., ) due to sulfur’s resistance to oxidative degradation .

- Methyl vs.

- 3-Methylthiophene Specificity : The 3-methyl group on the thiophene ring in the target compound may sterically hinder interactions with hydrophobic enzyme pockets compared to unsubstituted thiophene () .

Key Findings :

Physicochemical and Spectral Properties

Melting Points :

Spectroscopic Data :

Biological Activity

Overview

4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring substituted with a methyl group at the 4-position and a 3-methylthiophen-2-yl group at the 6-position, giving it unique chemical properties that may influence its biological activity. The molecular formula is .

The biological activity of this compound primarily arises from its interactions with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various disease pathways, modulating their activity through binding to active sites. This mechanism is critical for its potential applications in medicinal chemistry, particularly in the development of new drugs targeting cancer and microbial infections .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the methylthio and methyl groups may enhance lipophilicity, facilitating better interaction with microbial membranes .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of pyrimidine can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms include the modulation of signaling pathways such as STAT3 and NF-kB, which are crucial in cancer progression .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the anticancer effects of similar pyrimidine derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The study demonstrated that these compounds could significantly reduce tumor size and enhance survival rates in treated animals compared to controls .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions starting from 3-methylthiophene derivatives. Common methods include:

Q & A

Basic: What are the common synthetic routes for preparing 4-Methyl-6-(3-methylthiophen-2-yl)pyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrimidine core via condensation reactions. For example, 6-methyl-2-phenylpyrimidine derivatives are synthesized using thiourea and β-keto esters under acidic conditions .

- Step 2: Functionalization at the C5 position. A common strategy is introducing substituents via nucleophilic substitution or cross-coupling reactions. The thiophene moiety can be incorporated using Suzuki-Miyaura coupling with a boronic acid derivative of 3-methylthiophene, as seen in analogous pyrimidine systems .

- Yields and Challenges: Reported yields for similar pyrimidine derivatives range from 7% to 24%, depending on steric and electronic factors. Optimization of reaction time, temperature, and catalyst (e.g., Pd(PPh₃)₄ for coupling) is critical .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methyl groups on the pyrimidine ring resonate near δ 2.1–2.5 ppm, while thiophene protons appear as distinct multiplets (δ 6.5–7.2 ppm) .

- X-ray Crystallography: Single-crystal studies reveal dihedral angles between the pyrimidine ring and substituents. In analogous compounds, the thiophene ring deviates by ~86° from the pyrimidine plane, influencing π-π stacking . Key parameters include:

| Parameter | Example Value (from ) | Significance |

|---|---|---|

| R factor | 0.040 | Measures data-to-model fit accuracy |

| Dihedral angle (C5) | 86.1° | Indicates steric/electronic distortion |

Advanced: How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

Intramolecular hydrogen bonds (e.g., N–H⋯N) and weak intermolecular interactions (C–H⋯O/π) stabilize the crystal lattice:

- Intramolecular Bonds: In related pyrimidines, N4–H4⋯N5 bonds form six-membered rings, reducing conformational flexibility .

- Intermolecular Interactions: Chains linked by C–H⋯O bonds (e.g., methyl-to-methoxy interactions) create polymeric structures parallel to the crystallographic c-axis. These interactions can affect solubility and melting points .

- Impact on Reactivity: Steric hindrance from bulky substituents (e.g., thiophene) may reduce nucleophilic attack at the C2 amine group, as observed in similar compounds .

Advanced: How can computational methods optimize the synthesis and design of derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Reaction path searches using density functional theory (DFT) predict transition states and intermediates. For example, ICReDD combines DFT with experimental data to narrow optimal conditions, reducing trial-and-error .

- Molecular Dynamics (MD): Simulations assess solvent effects and ligand-protein binding. Software like Gaussian or ORCA can model electronic properties of the thiophene-pyrimidine system .

- Data Integration: Machine learning algorithms analyze spectral databases to predict NMR shifts or reaction outcomes, accelerating derivative design .

Advanced: How can contradictory bioactivity data for pyrimidine derivatives be resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Strategies include:

- Standardized Assays: Use minimum inhibitory concentration (MIC) tests with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Docking Studies: Compare binding modes to target enzymes (e.g., dihydrofolate reductase). For example, substituent orientation (e.g., thiophene vs. phenyl) may alter binding affinity despite similar MIC values .

- Meta-Analysis: Cross-reference data from multiple studies. A 2024 review of pyrimidine antileukemic activity found that electron-withdrawing groups (e.g., CF₃) enhance potency, while methyl groups reduce solubility .

Advanced: What structure-activity relationship (SAR) trends are observed in pyrimidine-based antimicrobial agents?

Methodological Answer:

Key SAR trends from recent studies:

- Substituent Position: C5 modifications (e.g., thiophene) improve membrane penetration, while C2 amines are critical for hydrogen bonding to targets .

- Electron Effects: Electron-deficient thiophenes (e.g., with methyl groups) enhance interactions with hydrophobic enzyme pockets .

- Data Table: Comparative Bioactivity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Target Enzyme IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Methyl-6-phenyl derivative | 32 | 450 (DHFR) | |

| Thiophene-substituted analog | 16 | 220 (DHFR) | |

| Trifluoromethyl derivative | 8 | 150 (DHFR) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.